molecular formula C7H6FNO2 B1449877 2-Fluoro-4-methylpyridine-3-carboxylic acid CAS No. 1060804-77-4

2-Fluoro-4-methylpyridine-3-carboxylic acid

Cat. No.: B1449877
CAS No.: 1060804-77-4
M. Wt: 155.13 g/mol
InChI Key: ZVJKNZFRFJDNKL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKNZFRFJDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-4-methylpyridine-3-carboxylic Acid in Modern Drug Discovery

2-Fluoro-4-methylpyridine-3-carboxylic acid is a key building block in contemporary medicinal chemistry. Its strategic incorporation into drug candidates is driven by the unique physicochemical properties imparted by the fluorine atom. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, subtly modulating a molecule's acidity, basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Analysis

Two principal synthetic strategies have emerged as the most viable for the preparation of 2-Fluoro-4-methylpyridine-3-carboxylic acid: the Halogen Exchange (Halex) Reaction and the Balz-Schiemann Reaction . The choice between these routes is often dictated by the availability of starting materials, scalability, and safety considerations.

Route 1: The Halogen Exchange (Halex) Pathway

The Halogen Exchange (Halex) reaction is a robust and widely employed method for the introduction of fluorine into aromatic systems. This pathway involves the nucleophilic substitution of a chloro-substituent with a fluoride ion, typically from an inorganic fluoride salt. The synthesis commences with the construction of the chlorinated pyridine precursor, 2-chloro-4-methylpyridine-3-carboxylic acid.

Workflow for the Halogen Exchange (Halex) Route

Halex_Workflow A 2-Hydroxy-4-methyl- 3-cyanopyridine B 2-Chloro-4-methyl- 3-pyridinecarbonitrile A->B Chlorination (POCl3) C 2-Chloro-4-methylpyridine- 3-carboxylic acid B->C Hydrolysis (H2SO4) D 2-Fluoro-4-methylpyridine- 3-carboxylic acid C->D Halex Reaction (KF or CsF)

Caption: Synthetic workflow for the Halogen Exchange (Halex) route.

Step 1: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

The initial step involves the conversion of 2-hydroxy-4-methyl-3-cyanopyridine to its chloro-derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile.

  • Carefully add 60 mL of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the mixture to reflux and maintain for one hour.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The resulting crystalline material is collected by filtration, washed with water, and dried to yield 2-chloro-4-methylpyridine-3-carbonitrile.[1]

Parameter Value
Yield 89.2%[1]
Melting Point 109-110°C[1]
Appearance Crystalline solid

Mechanistic Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to displace the phosphate group and yield the 2-chloro derivative.

Step 2: Hydrolysis to 2-Chloro-4-methylpyridine-3-carboxylic Acid

The nitrile group of 2-chloro-4-methyl-3-pyridinecarbonitrile is then hydrolyzed to a carboxylic acid under acidic conditions. Concentrated sulfuric acid is a common reagent for this transformation.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated sulfuric acid.

  • Stir the solution at 100°C for one hour.

  • After cooling, pour the reaction mixture onto ice water.

  • Neutralize the solution with ammonium hydroxide and extract with ethyl acetate.

  • Dry the organic extract and remove the solvent to yield a crystalline residue.

  • Recrystallize from ethyl acetate to obtain pure 2-chloro-4-methylpyridine-3-carboxamide.[1]

  • Further hydrolysis of the amide to the carboxylic acid can be achieved by heating in aqueous acid or base. A common method involves refluxing the amide with aqueous sulfuric acid.

Parameter Value
Yield 69% (for the amide)[1]
Appearance Crystalline solid

Mechanistic Insight: The nitrile is protonated by the strong acid, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of the primary amide, which can be further hydrolyzed to the carboxylic acid under more forcing conditions.

Step 3: Halogen Exchange to 2-Fluoro-4-methylpyridine-3-carboxylic Acid

The final step is the nucleophilic aromatic substitution of the chloride with fluoride. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

Experimental Protocol:

  • In a sealed tube, combine 2-chloro-4-methylpyridine-3-carboxylic acid (1 equivalent) and an excess of spray-dried potassium fluoride (3-5 equivalents) in a polar aprotic solvent such as DMSO or sulfolane.

  • Heat the mixture to a high temperature (typically 150-200°C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Parameter Value
Fluorinating Agent KF or CsF
Solvent DMSO, Sulfolane
Temperature 150-200°C

Mechanistic Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack by the fluoride ion. The reaction is often accelerated by the use of phase-transfer catalysts.

Route 2: The Balz-Schiemann Reaction Pathway

The Balz-Schiemann reaction provides an alternative route to aryl fluorides from primary aromatic amines via a diazonium salt intermediate. This method is particularly useful when the corresponding amino-substituted precursor is readily available.

Workflow for the Balz-Schiemann Route

Balz_Schiemann_Workflow A 2-Amino-4-methylpyridine- 3-carboxylic acid B Pyridyldiazonium tetrafluoroborate A->B Diazotization (NaNO2, HBF4) C 2-Fluoro-4-methylpyridine- 3-carboxylic acid B->C Thermal Decomposition

Caption: Synthetic workflow for the Balz-Schiemann reaction.

Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carboxylic Acid

The synthesis of the key amino-precursor can be achieved through various methods. One common approach involves the construction of the pyridine ring from acyclic precursors.

Experimental Protocol (General):

A multi-step synthesis can be employed starting from a suitable pyridine derivative. This may involve introducing an amino group via nucleophilic substitution, followed by modification of other substituents and introduction of the carboxylic acid group, for instance, by hydrolysis of a nitrile.[2]

Parameter Value
Appearance White to light yellow crystalline powder[2]
Melting Point 190-195°C[2]
Step 2: Diazotization and Fluorination via the Balz-Schiemann Reaction

The Balz-Schiemann reaction involves two key stages: the formation of a diazonium tetrafluoroborate salt and its subsequent thermal decomposition to the aryl fluoride.

Experimental Protocol:

  • In a suitable reaction vessel, suspend 2-amino-4-methylpyridine-3-carboxylic acid in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold ether, and dried under vacuum.

  • The dry diazonium salt is then gently heated in an inert, high-boiling solvent until nitrogen evolution ceases.

  • The resulting aryl fluoride is then isolated and purified by appropriate methods, such as distillation or chromatography.

Parameter Value
Diazotizing Agent NaNO₂, HBF₄
Reaction Temperature 0-5°C (diazotization), Elevated (decomposition)

Mechanistic Insight: The reaction proceeds through the formation of a diazonium cation, which is a very good leaving group (N₂). Upon heating, the diazonium salt decomposes to form an aryl cation, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[3]

Data Summary and Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data
2-Chloro-4-methyl-3-pyridinecarbonitrileC₇H₅ClN₂152.58¹H NMR (DMSO-d₆): δ 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H)[1]
2-Chloro-4-methylpyridine-3-carboxylic acidC₇H₆ClNO₂171.58¹³C NMR data available[4]
2-Amino-4-methylpyridine-3-carboxylic acidC₇H₈N₂O₂152.15[5]Physical properties available[2]
2-Fluoro-4-methylpyridine-3-carboxylic acidC₇H₆FNO₂155.13

Conclusion: A Versatile Building Block for a Healthier Future

The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid, through either the Halogen Exchange or the Balz-Schiemann reaction, provides medicinal chemists with a powerful tool for the design of novel therapeutics. A thorough understanding of these synthetic routes, including their mechanistic underpinnings and practical considerations, is crucial for the efficient and scalable production of this important building block. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated pyridine derivatives will undoubtedly play an increasingly significant role in shaping the future of medicine.

References

  • Google Patents.
  • Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. US3696150A - Halogen-exchange fluorination of organic compounds using ammonium fluoride.
  • Scientific Update. The Balz-Schiemann Reaction. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-4-methylpyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, draws scientifically sound inferences from closely related analogues, and outlines experimental methodologies for its characterization. The insights provided herein are intended to empower researchers in designing synthetic routes, predicting molecular behavior, and accelerating drug discovery programs.

Molecular Identity and Structural Elucidation

Chemical Identity:

IdentifierValueSource
Chemical Name 2-Fluoro-4-methylpyridine-3-carboxylic acid-
CAS Number 1060804-77-4[1]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Canonical SMILES O=C(O)C1=CN=C(F)C=C1C[2]

Structural Diagram:

Caption: Chemical structure of 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Predicted and Inferred Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are predicted based on the analysis of structurally similar compounds. These estimations provide a valuable starting point for experimental design and computational modeling.

PropertyPredicted/Inferred ValueBasis for Inference and Rationale
Melting Point (°C) 150 - 1706-Fluoro-4-methylnicotinic acid has a melting point of 144-148 °C.[3] The positional isomerism is expected to influence crystal packing, likely resulting in a slightly different but comparable melting point.
Boiling Point (°C) Decomposes before boilingCarboxylic acids with aromatic rings often decompose at high temperatures. For example, 2-Fluoro-4-pyridinecarboxylic acid decomposes at 200 °C.
pKa Carboxylic Acid: 3-4; Pyridinium ion: 1-2The electron-withdrawing fluorine atom at the 2-position will decrease the pKa of the carboxylic acid compared to nicotinic acid (pKa ≈ 4.9) and significantly lower the pKa of the pyridinium ion compared to pyridine (pKa ≈ 5.2).
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid group imparts some water solubility, but the aromatic ring and methyl group reduce it. The polar nature of the molecule suggests good solubility in polar organic solvents.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid can be approached through several established methods for the preparation of fluorinated pyridines. A plausible and commonly employed strategy involves a multi-step sequence starting from a readily available pyridine derivative.

Proposed Synthetic Pathway:

Caption: A potential synthetic route to the target molecule.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-4-methylpyridine is a commercially available and cost-effective starting point.

  • Introduction of Halogen: A Sandmeyer reaction is a reliable method to convert the amino group into a bromine, which is a good leaving group for subsequent nitration.

  • Nitration: The nitro group is introduced as a precursor to the carboxylic acid and to activate the ring for nucleophilic aromatic substitution.

  • Fluorination (Halex Reaction): The Halex reaction is a standard method for introducing fluorine onto an aromatic ring, replacing a suitable leaving group like bromine. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial to solvate the fluoride ion and facilitate the reaction.

  • Reduction of Nitro Group: The nitro group is reduced to an amine to enable the introduction of the nitrile group.

  • Introduction of Nitrile: A Sandmeyer reaction is again employed to convert the amino group to a nitrile, which can be readily hydrolyzed to a carboxylic acid.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

Key Reactions

2-Fluoro-4-methylpyridine-3-carboxylic acid is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its key reactive sites are the carboxylic acid group and the pyridine ring.

Reaction Scheme:

Caption: Important reactions of the title compound.

  • Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common protecting group strategy or a means to modulate solubility and cell permeability.

  • Amidation: Reaction with an amine, typically in the presence of a coupling agent (e.g., DCC, EDC), yields the corresponding amide. This is a fundamental reaction in the synthesis of a vast array of pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. This allows for the introduction of a variety of nucleophiles, such as alcohols, thiols, and amines, to further functionalize the pyridine ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 will likely be a doublet, and the proton at position 5 will be a doublet of doublets due to coupling with the proton at position 6 and the fluorine at position 2.

    • Methyl Protons: A singlet is expected for the methyl group protons, likely in the range of δ 2.2-2.6 ppm.

    • Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically at δ 10-13 ppm, although its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Five signals are expected in the aromatic region. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 230-260 Hz). The carbons adjacent to the fluorine (C3) and the nitrogen will also show smaller C-F couplings.

    • Methyl Carbon: A signal for the methyl carbon is expected around δ 15-25 ppm.

    • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of δ 160-175 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

  • C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F stretching vibration.

  • Aromatic C=C and C=N Stretches: Multiple sharp bands are expected in the 1400-1600 cm⁻¹ region.

Applications in Medicinal Chemistry

The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[4] 2-Fluoro-4-methylpyridine-3-carboxylic acid is a valuable scaffold in medicinal chemistry for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can be used to fine-tune the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

  • Versatile Synthetic Handle: The reactivity of the carboxylic acid and the fluorine atom allows for diverse and late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Fluoro-4-methylpyridine-3-carboxylic acid is not widely available, based on related compounds such as 6-Fluoro-4-methylnicotinic acid, the following hazards are anticipated:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Fluoro-4-methylpyridine-3-carboxylic acid represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, potential synthetic routes, and reactivity. The strategic incorporation of this fluorinated pyridine scaffold can offer significant advantages in the optimization of lead compounds in drug discovery.

References

  • Boroncore. 2-Fluoro-4-methylpyridine-3-carboxylic acid. [Link]

  • Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-4-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Fluoro-4-methylpyridine-3-carboxylic acid. In the absence of readily available experimental data for this specific molecule, this document leverages fundamental NMR principles and data from analogous structures to forecast the chemical shifts (δ), signal multiplicities, and coupling constants (J). We delve into the underlying electronic effects of the fluoro, methyl, and carboxylic acid substituents on the pyridine core that dictate the spectral appearance. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring a high-quality ¹H NMR spectrum and offers expert insights into potential challenges and data interpretation. This document is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development engaged in the synthesis and characterization of novel pyridine derivatives.

Introduction

2-Fluoro-4-methylpyridine-3-carboxylic acid is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a methyl group on a pyridine ring—creates a distinct electronic and steric environment. Fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety provides a handle for further derivatization, while the pyridine core is a common scaffold in numerous bioactive molecules.

Accurate structural elucidation is paramount for any novel compound, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide addresses the critical need for a detailed understanding of the ¹H NMR characteristics of 2-Fluoro-4-methylpyridine-3-carboxylic acid, enabling unambiguous identification and purity assessment.

Predicted ¹H NMR Spectral Analysis

To predict the ¹H NMR spectrum, we must analyze the electronic influence of each substituent on the pyridine ring protons. The analysis is based on a standard 400 MHz spectrometer using a common deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

First, we identify the distinct proton environments in the molecule.

Caption: Predicted J-coupling network for 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Experimental Protocol for Spectrum Acquisition

This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing node1 Weigh Sample (5-10 mg) node2 Add Solvent (0.6-0.7 mL DMSO-d₆) node1->node2 node3 Vortex to Dissolve node2->node3 node4 Transfer to NMR Tube node3->node4 node5 Insert Sample & Lock node4->node5 node6 Shim Magnetic Field node5->node6 node7 Acquire Spectrum (16-64 scans) node6->node7 node8 Fourier Transform node7->node8 node9 Phase Correction node8->node9 node10 Baseline Correction node9->node10 node11 Reference Spectrum (DMSO at 2.50 ppm) node10->node11 node12 node12 node11->node12 Analysis & Interpretation

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 2-Fluoro-4-methylpyridine-3-carboxylic acid into a clean, dry vial. [1][2] * Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve carboxylic acids and for positioning the exchangeable COOH proton signal in a clear region of the spectrum.

    • Vortex the vial until the sample is completely dissolved. A brief application of gentle heat may be necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. [3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. [4] * Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set standard acquisition parameters for a ¹H spectrum (e.g., 30-degree pulse, 2-second relaxation delay).

    • Acquire the spectrum using 16 to 64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction to ensure all peaks are in positive, absorptive mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. [5]

Advanced Considerations and Troubleshooting

  • The Carboxylic Acid Proton: The COOH proton signal at ~12-13 ppm is a key indicator. Its broadness is due to rapid chemical exchange with trace water and intermolecular hydrogen bonding. [6][7]To confirm its identity, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The COOH signal will disappear or significantly diminish. [8]* Solvent Choice: While DMSO-d₆ is recommended, chloroform-d (CDCl₃) could be used. However, carboxylic acids may form dimers in CDCl₃, leading to broader signals. The COOH proton shift would also be highly variable in CDCl₃.

  • Long-Range Couplings: The predicted long-range H-F and H-CH₃ couplings (⁴J and ⁵J) may be small and could lead to peak broadening rather than clean splitting, especially if the resolution is not optimal. [9]High-resolution experiments may be required to resolve these fine couplings.

  • Impurity Identification: Be aware of common residual solvent peaks (e.g., water, acetone, ethyl acetate) that may be present from the synthesis or purification process. The residual non-deuterated solvent peak (e.g., DMSO at 2.50 ppm) and its water peak (around 3.33 ppm in DMSO-d₆) are expected.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H NMR spectrum of 2-Fluoro-4-methylpyridine-3-carboxylic acid. The analysis highlights the distinct signals expected for the aromatic, methyl, and carboxylic acid protons, with a detailed breakdown of the chemical shifts and coupling patterns governed by the molecule's unique electronic architecture. The provided experimental protocol offers a clear and reliable path for researchers to acquire high-quality data. By combining predictive analysis with a validated experimental workflow, this document serves as a comprehensive resource for the successful characterization of this and related fluorinated pyridine compounds, facilitating advancements in chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Kozioł, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13359-13372. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Brugel, W., et al. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. Journal of the American Chemical Society, 84(19), 3738-3742. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]

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  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Freitas, S., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1360-1363. Retrieved from [Link]

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  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Abraham, R. J., & Sancassan, F. (2019). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 57(10), 799-810. Retrieved from [Link]

  • National Institutes of Health. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Mastering Amide Coupling Reactions with 2-Fluoro-4-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

The 2-pyridone motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a particularly valuable building block, offering a synthetically versatile handle for constructing complex molecular architectures. The fluorine atom at the 2-position serves a dual purpose: it modulates the pKa of the pyridine nitrogen and provides a potential vector for late-stage functionalization via nucleophilic aromatic substitution (SNAr).[1][2]

However, the very features that make this reagent attractive also present unique challenges for one of the most fundamental transformations in drug discovery: the amide coupling. The electron-withdrawing nature of both the fluorine atom and the pyridine ring deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[3][4][5] This guide provides a detailed exploration of the mechanistic principles, reagent selection strategies, and field-proven protocols to successfully perform amide coupling reactions with this challenging, yet rewarding, substrate.

Mechanistic Underpinnings of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] This is achieved using a "coupling reagent." The general process involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive acyl-substituted intermediate.

  • Coupling: The amine, acting as a nucleophile, attacks the activated intermediate to form the tetrahedral intermediate, which then collapses to the stable amide bond, regenerating the catalyst or forming a stable byproduct.

The most common classes of coupling reagents—carbodiimides and onium salts (aminium/uronium/phosphonium)—operate on this principle, though their specific intermediates and side-reaction profiles differ.

Visualizing the Activation Pathway: The Carbodiimide Example

The following diagram illustrates the activation of a carboxylic acid using a carbodiimide reagent like EDC, often in the presence of an additive such as HOBt, which mitigates side reactions and reduces racemization.[6][8]

AmideCouplingMechanism General Amide Coupling Mechanism (Carbodiimide Pathway) RCOOH Carboxylic Acid (2-Fluoro-4-methylpyridine-3-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea ActiveEster Active Ester (More Stable, Less Prone to Racemization) O_Acylisourea->ActiveEster + HOBt (Trapping) Urea Urea Byproduct (Water-Soluble) O_Acylisourea->Urea + Amine (Path A) HOBt Additive (e.g., HOBt, HOAt) HOBt->ActiveEster Amide Target Amide ActiveEster->Amide + Amine (Path B) Amine Amine (R'-NH2) Amine->Amide Amine->Urea

Caption: Carbodiimide activation pathway for amide synthesis.

Reagent Selection: A Comparative Guide

The success of coupling with an electron-deficient substrate like 2-fluoro-4-methylpyridine-3-carboxylic acid is highly dependent on the choice of coupling reagent. A more potent activating agent is often required to achieve reasonable reaction times and yields.[5]

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[6][8]Cost-effective; water-soluble byproducts (EDC); well-established.[9]Can lead to racemization and N-acylurea byproduct formation (mitigated by HOBt/HOAt).[8] May be sluggish for electron-poor acids.[3]
Aminium/Uronium HATU, HBTU, HCTUForms a highly reactive OAt or OBt active ester.Very high reactivity, fast reaction times, low racemization.[9] Excellent for hindered and electron-deficient substrates.[5]Higher cost; potential for guanidinylation side reaction with the amine if used in large excess.[10]
Phosphonium PyBOP, PyAOPForms OBt or OAt active esters.High reactivity, similar to aminium salts; does not cause guanidinylation side reactions.[7]Higher cost; generates phosphine oxide byproducts.
Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.Broad functional group tolerance; byproducts are water-soluble.Often requires slightly elevated temperatures.

Recommendation for this Topic: For initial attempts, HATU is the reagent of choice due to its high reactivity, which is well-suited for overcoming the deactivation of the pyridine carboxylic acid. For cost-sensitive applications or larger-scale synthesis, a carefully optimized EDC/HOBt protocol can also be effective.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: High-Reactivity Coupling using HATU

This protocol is recommended for its reliability with challenging substrates, including electron-deficient acids and sterically hindered amines.[9]

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, saturated NaCl (brine))

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture. The order of addition is crucial; pre-mixing the acid and HATU before adding the base can sometimes be beneficial.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours. For particularly stubborn couplings, the temperature may be gently increased to 40-50 °C.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt/HOAt byproducts.

    • Wash with saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[11]

Protocol B: Cost-Effective Coupling using EDC/HOBt

This is a classic and economical method. It may require longer reaction times or gentle heating for the target substrate.[6][8]

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt·H₂O (Hydroxybenzotriazole monohydrate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (~0.2 M).

  • Activation: Add EDC·HCl (1.2 equiv) to the solution in one portion.

  • Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions may be slower, often requiring 12-24 hours for completion. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is identical to Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[9][12]

  • Purification: Purify the crude product as described in Protocol A.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance for troubleshooting common issues.

TroubleshootingWorkflow Troubleshooting Amide Coupling Reactions Start Reaction Issue? LowYield Low or No Conversion Start->LowYield Yes SideProducts Multiple Side Products Start->SideProducts Yes CheckReagents 1. Check Reagent Quality (HATU/EDC hydrolysis, old amine) LowYield->CheckReagents CheckBase 1. Check Base (Is it non-nucleophilic, e.g., DIPEA?) SideProducts->CheckBase ChangeReagent 2. Switch to a Stronger Reagent (e.g., EDC -> HATU) CheckReagents->ChangeReagent IncreaseTemp 3. Increase Temperature (e.g., RT -> 50 °C) ChangeReagent->IncreaseTemp ChangeSolvent 4. Change Solvent (e.g., DCM -> DMF) IncreaseTemp->ChangeSolvent CheckEquiv 2. Check Equivalents (Avoid large excess of HATU/Amine) CheckBase->CheckEquiv AddAdditive 3. Ensure Additive is Present (HOBt/HOAt with EDC) CheckEquiv->AddAdditive CheckSNAr 4. Consider S N Ar on Fluoro-Pyridine (If using strong nucleophiles/high heat) AddAdditive->CheckSNAr

Caption: A decision-making workflow for troubleshooting common issues.

  • Issue: Low Conversion. The electron-deficient nature of the acid is the likely culprit.[5]

    • Solution 1: If using EDC/HOBt, switch to the more potent HATU system.

    • Solution 2: Increase the reaction temperature to 40-60 °C and extend the reaction time.

    • Solution 3: Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.

  • Issue: Formation of N-acylurea (with EDC). This occurs when the O-acylisourea intermediate rearranges before the amine can attack.

    • Solution: Always include HOBt or HOAt when using a carbodiimide. They act as a trap for the O-acylisourea, converting it to a more stable active ester that is less prone to rearrangement.[8]

  • Issue: Guanidinylation of the Amine (with HATU/HBTU). The "guanidinium" core of these reagents can sometimes react with the primary amine.

    • Solution: Avoid using a large excess of the coupling reagent. Typically, 1.1-1.2 equivalents is sufficient. Using a phosphonium reagent like PyBOP can also circumvent this issue.[10]

References

  • Amide Synthesis. Fisher Scientific. [Link]

  • Gummadi, V. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC).[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Farrell, N. P. et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.[Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

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  • Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.[Link]

  • Isomäki, J. et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.[Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Nilsson, M. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

  • Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information (PMC).[Link]

  • Groves, J. T. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]

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The Versatile Building Block: 2-Fluoro-4-methylpyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The pyridine nucleus, a ubiquitous motif in pharmaceuticals, often benefits from fluorination, which can enhance binding affinity, improve metabolic stability, and alter electronics. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the reactive 2-fluoro position, the versatile 3-carboxylic acid, and the 4-methyl group which can influence solubility and steric interactions. This guide provides an in-depth exploration of the synthesis and key applications of this building block, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₇H₆FNO₂Calculated
Molecular Weight 155.13 g/mol Calculated
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)Inferred from structure
pKa (Carboxylic Acid) ~3-4Estimated

Safety Precautions: 2-Fluoro-4-methylpyridine-3-carboxylic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid

The most direct and reliable route to 2-fluoro-4-methylpyridine-3-carboxylic acid is via the Balz-Schiemann reaction, starting from the readily available 2-amino-4-methylpyridine-3-carboxylic acid.[3] This transformation proceeds through a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.

Synthesis start 2-Amino-4-methylpyridine- 3-carboxylic acid intermediate Diazonium Tetrafluoroborate Intermediate start->intermediate  NaNO₂, HBF₄  0-5 °C product 2-Fluoro-4-methylpyridine- 3-carboxylic acid intermediate->product  Heat (Thermal Decomposition)

Diagram 1: Synthetic route to the target molecule.
Protocol 1: Synthesis via Balz-Schiemann Reaction

This protocol outlines the conversion of 2-amino-4-methylpyridine-3-carboxylic acid to its 2-fluoro analogue. The key to a successful Balz-Schiemann reaction is the careful control of temperature during diazotization and the safe handling of the diazonium salt intermediate.

Materials:

  • 2-Amino-4-methylpyridine-3-carboxylic acid

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Addition funnel

  • Thermometer

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, suspend 2-amino-4-methylpyridine-3-carboxylic acid (1.0 eq) in tetrafluoroboric acid (4.0 eq) at 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial to ensure efficient mixing.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.

  • Isolation of the Diazonium Salt:

    • Filter the cold suspension through a Büchner funnel and wash the collected solid with a small amount of cold water, followed by cold diethyl ether to aid in drying.

    • Caution: Diazonium salts can be explosive when dry. Do not allow the isolated salt to fully dry and proceed to the next step immediately.

  • Thermal Decomposition:

    • Carefully transfer the moist diazonium salt to a clean, dry round-bottom flask.

    • Gently heat the solid in a controlled manner (e.g., using an oil bath) until the evolution of nitrogen gas ceases and the solid melts. The temperature required will vary depending on the specific substrate but is typically in the range of 100-150 °C.

    • Allow the flask to cool to room temperature.

  • Work-up and Purification:

    • To the cooled residue, add water and carefully neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure 2-fluoro-4-methylpyridine-3-carboxylic acid.

Applications as a Synthetic Building Block

The true utility of 2-fluoro-4-methylpyridine-3-carboxylic acid lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules. The two primary reactive handles, the carboxylic acid and the 2-fluoro substituent, can be manipulated selectively to introduce a wide range of functionalities.

Application 1: Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a critical transformation in medicinal chemistry for the synthesis of bioactive compounds, including SARM1 inhibitors.[4][5] Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for this conversion, minimizing side reactions and racemization.[6][7]

AmideCoupling start 2-Fluoro-4-methylpyridine- 3-carboxylic acid product N-Substituted-2-fluoro-4-methyl- pyridine-3-carboxamide start->product  Amide Coupling reagents Amine (R-NH₂) HATU, DIPEA reagents->product

Diagram 2: General scheme for amide bond formation.
Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-fluoro-4-methylpyridine-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup:

    • To a solution of 2-fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing access to a diverse range of substituted pyridine derivatives.[8][9]

SNAr start 2-Fluoro-4-methylpyridine- 3-carboxylic acid product 2-Substituted-4-methyl- pyridine-3-carboxylic acid start->product  SNAr Reaction reagents Nucleophile (Nu-H) Base reagents->product

Diagram 3: General scheme for SNAr reaction.
Protocol 3: SNAr Reaction with an Amine Nucleophile

This protocol provides a general method for the displacement of the 2-fluoro substituent with an amine.

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid (or its corresponding ester for better solubility and to avoid side reactions with the carboxylic acid)

  • Desired primary or secondary amine

  • Potassium carbonate or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-fluoro-4-methylpyridine-3-carboxylic acid (or its ester) (1.0 eq) in anhydrous DMSO or DMF.

    • Add the amine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and then brine to remove the high-boiling point solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization.

Conclusion

2-Fluoro-4-methylpyridine-3-carboxylic acid is a powerful and versatile building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science. Its strategic combination of a reactive fluorine atom and a modifiable carboxylic acid group on a pyridine scaffold allows for the efficient construction of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers to utilize this valuable intermediate in their synthetic campaigns, paving the way for the discovery of novel compounds with enhanced properties.

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  • ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • National Center for Biotechnology Information. (2021). Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy. eLife, 10, e65666. [Link]

  • Digital Commons@Becker. (2021). phenotype and allow recovery of a metastable pool of axons fated to d. [Link]

  • Reddit. (2019). amide coupling help. r/Chempros. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 323. [Link]

  • KIET Group of Institutions. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6374-6411. [Link]

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Application Notes & Protocols: A Researcher's Guide to the Strategic Functionalization of 2-Fluoro-4-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the strategic selection of core molecular scaffolds is paramount. 2-Fluoro-4-methylpyridine-3-carboxylic acid is a quintessential example of a highly valuable, multifunctional building block. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid amenable to a vast array of coupling reactions, a methyl group that can be further elaborated, and a pyridine ring strategically activated by a 2-fluoro substituent. This fluorine atom is not merely a bioisostere; it is a superb leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for late-stage functionalization.[1][2] This guide provides an in-depth exploration of the key reactive sites of this molecule, complete with detailed protocols and the scientific rationale behind the methodological choices.

Diagram: Key Functionalization Sites

The strategic value of 2-Fluoro-4-methylpyridine-3-carboxylic acid lies in its three distinct points for chemical modification, allowing for a modular and divergent approach to library synthesis.

G cluster_0 2-Fluoro-4-methylpyridine-3-carboxylic acid cluster_1 Functionalization Pathways cluster_2 Derivative Classes Core Core Scaffold COOH Carboxylic Acid (-COOH) Position 3 Core->COOH Amidation, Esterification Fluoro Fluoro Group (-F) Position 2 Core->Fluoro Nucleophilic Aromatic Substitution (SNAr) Methyl Methyl Group (-CH3) Position 4 Core->Methyl Oxidation, Halogenation Amides_Esters Amides, Esters, Alcohols COOH->Amides_Esters Substituted_Pyridines 2-Amino-, 2-Alkoxy-, 2-Thio-pyridines Fluoro->Substituted_Pyridines Oxidized_Halogenated Aldehydes, Halomethyls Methyl->Oxidized_Halogenated

Caption: Overview of the three primary reactive centers of the title compound.

Part 1: Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is arguably the most versatile functional group on the scaffold. It serves as a primary anchor point for appending a wide range of molecular fragments, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry.[3]

Amide Bond Formation: The Workhorse Reaction

Direct condensation of a carboxylic acid and an amine requires harsh thermal conditions and is often impractical for complex molecules. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group into a better leaving group. Modern coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU) provide mild and efficient conditions for this transformation.

Causality Behind Reagent Choice:

  • Carbodiimides (EDC): Economical and effective. The mechanism involves the formation of a reactive O-acylisourea intermediate. However, this intermediate can racemize chiral centers or rearrange to an inactive N-acylurea. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used to trap the intermediate as an active ester, improving yields and suppressing side reactions.

  • Onium Salts (HATU, HBTU): Generally more powerful and faster than carbodiimide-based methods. They directly form the HOBt or HOAt active ester, leading to high efficiency and low epimerization levels, making them ideal for sensitive or sterically hindered substrates.

G start Start: Carboxylic Acid + Amine step1 Activate Carboxylic Acid (e.g., HATU, EDC/HOBt) Solvent: DMF or DCM start->step1 step2 Add Amine & Base (e.g., DIPEA or Et3N) step1->step2 step3 Reaction Stirring (RT to 40°C, 2-16 h) step2->step3 step4 Aqueous Workup (e.g., H2O, sat. NaHCO3) step3->step4 step5 Purification (Chromatography or Recrystallization) step4->step5 end Final Product: Amide Derivative step5->end

Caption: Standard workflow for a typical amide coupling reaction.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Esterification

Esterification can be a crucial step to modify solubility, improve cell permeability, or serve as a protecting group.[4]

  • Fischer Esterification: The classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) at reflux, with removal of water.[5][6] This is effective for simple alcohols but the harsh conditions may not be suitable for complex substrates.

  • Alkyl Halide Esterification: A milder alternative involves deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetonitrile.[7]

  • Preparation: Suspend 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) and a base such as K₂CO₃ (1.5 eq) in DMF (0.2 M).

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-fluoro substituent is the molecule's most prized feature for diversification. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. Fluorine's high electronegativity further enhances this effect, making 2-fluoropyridines significantly more reactive towards SNAr than their 2-chloro or 2-bromo counterparts.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2][8] This high reactivity allows for substitutions to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1][2]

Caption: The two-step addition-elimination mechanism of SNAr.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed, enabling access to diverse chemical space.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides/phenoxides).

  • S-Nucleophiles: Thiols (as thiolates).

  • C-Nucleophiles: Certain stabilized carbanions.

Table 1: Typical Conditions for SNAr Reactions
Nucleophile TypeExample NucleophileBase (if needed)SolventTypical Temp. (°C)
Primary AmineBenzylamineK₂CO₃ or DIPEADMSO, NMP80 - 120
Secondary AmineMorpholineK₂CO₃ or DIPEADMSO, NMP80 - 120
AlcoholSodium Methoxide(Pre-formed)MethanolReflux
PhenolPhenolK₂CO₃, Cs₂CO₃DMF, DMSO100 - 140
ThiolThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO60 - 100

Note: The carboxylic acid group should be protected (e.g., as an ester) before performing SNAr with basic nucleophiles to prevent unwanted acid-base reactions.

  • Preparation: In a sealable reaction vessel, combine the methyl or ethyl ester of 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq), the amine nucleophile (1.5 - 2.0 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMSO, NMP, or DMF (0.2 - 0.5 M).

  • Reaction: Seal the vessel and heat the mixture to 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Pour into a large volume of water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with Ethyl Acetate (3x).

  • Isolation & Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography.

  • Hydrolysis (Optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed under standard acidic or basic conditions.

Part 3: Functionalization of the C4-Methyl Group

The methyl group offers a third, albeit less commonly exploited, handle for functionalization. These transformations typically require more forcing conditions compared to reactions at the other sites.

  • Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, 2-Fluoro-4-methylpyridine can be a precursor to 2-fluoro-4-pyridinecarboxylic acid.[9] This often requires strong oxidizing agents like KMnO₄ or SeO₂.

  • Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (AIBN or light), the methyl group can be converted to a bromomethyl group. This electrophilic handle is highly valuable for subsequent substitution reactions with nucleophiles.

  • C-H Activation/Methylation: While direct C-H functionalization on the pyridine ring is a field of active research, regioselective introduction of a second methyl group or other substituents can be achieved through various catalytic methods.[10][11][12]

Conclusion and Outlook

2-Fluoro-4-methylpyridine-3-carboxylic acid is a robust and versatile scaffold for chemical synthesis. By understanding the distinct reactivity profiles of its three functional groups, researchers can design and execute logical and efficient synthetic campaigns. The high reactivity of the 2-fluoro position in SNAr reactions is particularly advantageous for late-stage diversification, while the carboxylic acid provides a reliable point of attachment for pharmacophoric elements. The strategic and selective manipulation of these functional groups enables the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in drug discovery.

References

  • Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9047. [Link]

  • Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health (NIH). [Link]

  • Speranza, G. P., & Scriven, E. F. V. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]

  • Burtoloso, A. C. B., & Kerr, W. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health (NIH). [Link]

  • Teijin Ltd. (1956). Esterification of pyridine carboxylic acids.
  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Hassner, A., & Falb, E. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Abbott Laboratories. (1960). Esterification of pyridine carboxylic acids.
  • Hassner, A., & Falb, E. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]

  • Coe, J. W., & Wirtz, M. C. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wester, H.-J., & Henriksen, G. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. AKJournals. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Royal Society of Chemistry. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]

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Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Fluoro-4-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-4-methylpyridine-3-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical sector. The presence of the fluorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, often enhancing the efficacy and metabolic stability of the final product. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the utilization of 2-Fluoro-4-methylpyridine-3-carboxylic acid in the synthesis of potent agrochemicals, with a focus on pyridinecarboxamide fungicides.

The pyridinecarboxamide scaffold is a well-established pharmacophore in the development of fungicides.[1] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. By inhibiting this enzyme, these fungicides effectively disrupt the energy production of the fungal cells, leading to their death. This guide will provide a detailed protocol for the synthesis of a model pyridinecarboxamide fungicide, highlighting the key reaction steps and the rationale behind the experimental choices.

Core Synthesis Pathway: From Carboxylic Acid to Fungicidal Carboxamide

The primary synthetic route involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 2-Fluoro-4-methylpyridine-3-carboxylic acid is first activated to facilitate the subsequent amidation. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride.

  • Amide Bond Formation: The activated acid chloride is then reacted with a selected amine to form the final pyridinecarboxamide product.

This synthetic strategy is widely applicable and can be adapted for the synthesis of a diverse library of pyridinecarboxamide derivatives for structure-activity relationship (SAR) studies.

Synthesis_Pathway Start 2-Fluoro-4-methylpyridine-3-carboxylic acid Intermediate 2-Fluoro-4-methylpyridine-3-carbonyl chloride Start->Intermediate Activation (e.g., SOCl₂) Product Pyridinecarboxamide Fungicide Intermediate->Product Amidation (Amine, Base) Experimental_Workflow cluster_part1 Part 1: Acid Chloride Synthesis cluster_part2 Part 2: Amidation A1 Mix Starting Material & Toluene A2 Add Thionyl Chloride A1->A2 A3 Reflux A2->A3 A4 Rotary Evaporation A3->A4 B3 Add Acid Chloride Solution A4->B3 Crude Acid Chloride B1 Dissolve Amine & Base in DCM B2 Cool to 0°C B1->B2 B2->B3 B4 Reaction at Room Temp. B3->B4 B5 Work-up & Extraction B4->B5 B6 Purification B5->B6

Sources

protocol for amide bond formation with 2-Fluoro-4-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Amides using 2-Fluoro-4-methylpyridine-3-carboxylic acid

Introduction: Navigating the Challenges of a Unique Heterocyclic Building Block

2-Fluoro-4-methylpyridine-3-carboxylic acid is an increasingly important scaffold in medicinal chemistry and drug development. Its unique structural features—a pyridine core, a fluorine substituent, and ortho- and para- R-groups to the carboxylic acid—offer desirable properties for drug candidates, including metabolic stability and modulation of pKa. However, these same features present distinct challenges for one of the most fundamental transformations in organic synthesis: amide bond formation.

The electron-withdrawing nature of both the fluorine atom and the pyridine ring decreases the nucleophilicity of the carboxylate upon deprotonation, potentially slowing the rate of reaction. Furthermore, the proximity of the methyl group and the pyridine nitrogen to the carboxylic acid introduces steric hindrance that can impede the approach of both the coupling reagents and the amine. This guide provides a detailed analysis of coupling strategies and offers robust, field-proven protocols to successfully synthesize amides from this valuable, yet challenging, building block.

The Causality of Reagent Selection: A Strategic Overview

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be activated by converting the hydroxyl group into a better leaving group.[1] The choice of this activation strategy is critical when dealing with a sterically hindered and electronically deactivated substrate like 2-Fluoro-4-methylpyridine-3-carboxylic acid.

Common Coupling Reagent Classes & Strategic Considerations
Reagent ClassExamplesMechanism of ActionSuitability for this Protocol
Carbodiimides EDC, DCCForms an O-acylisourea intermediate, which is then attacked by the amine.[1][2]Moderate. Often inefficient for hindered acids and can lead to side reactions. Requires additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[3]
Onium Salts (Aminium/Uronium) HATU, HBTU, HCTU, COMUReacts with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which rapidly couples with the amine.High. Generally the first choice for difficult couplings. HATU is particularly effective as it minimizes epimerization and is highly reactive, making it suitable for hindered systems.[2]
Phosphonium Salts PyBOP, PyAOPSimilar to onium salts, forms a reactive OBt- or OAt-ester intermediate.[3]High. Offers reactivity comparable to aminium salts and serves as an excellent alternative.
Acid Halide Formation SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.High (as a secondary option). An effective, albeit aggressive, method for unreactive systems.[4] Requires a two-step procedure and careful handling of corrosive reagents.

Given the substrate's characteristics, aminium/uronium salt-based reagents, particularly HATU , represent the most logical starting point due to their high efficiency with sterically demanding and electron-deficient acids. Should this approach prove insufficient, conversion to the acyl chloride offers a powerful alternative.

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the general mechanism for HATU-mediated coupling and a recommended experimental workflow.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (2-Fluoro-4-methylpyridine-3-carboxylic acid) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Acid->ActiveEster Reaction HATU HATU + Base Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine)

Caption: General mechanism of HATU-mediated amide coupling.

Workflow start Start: Substrates Prepared protocol1 Protocol 1: HATU-Mediated Coupling start->protocol1 check1 Analyze Reaction (TLC, LC-MS) protocol1->check1 success Success: Workup & Purify check1->success >80% Conversion protocol2 Protocol 2: Acyl Chloride Formation check1->protocol2 <80% Conversion check2 Analyze Reaction (TLC, LC-MS) protocol2->check2 check2->success Product Formed troubleshoot Troubleshoot: Re-evaluate Amine/Solvent check2->troubleshoot No Reaction

Caption: Decision workflow for amide bond formation.

Experimental Protocols

Protocol 1: High-Efficiency HATU-Mediated Amide Coupling

This protocol is the recommended starting point. It leverages the high reactivity of HATU, which is particularly effective for coupling sterically hindered and electronically deactivated carboxylic acids. The order of addition is critical to prevent the formation of guanidinium by-products from the reaction of HATU with the amine.

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid completely. A concentration of 0.1-0.2 M is typical.

  • Reagent Addition (Activation): Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: In a separate vial, dissolve the amine (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic by-products, followed by water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Acyl Chloride Formation for Challenging Substrates

This two-step protocol is a more forceful approach for amines that fail to couple using standard methods, or when the carboxylic acid is particularly unreactive.[4] Caution must be exercised when handling oxalyl chloride and thionyl chloride as they are corrosive and react violently with water.

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Amine of choice

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalytic amount of anhydrous DMF (for oxalyl chloride method)

Step-by-Step Methodology:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Catalyst Addition: Add a single drop of anhydrous DMF.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Alternatively, neat thionyl chloride (2.0-5.0 eq) can be used, often with gentle heating (reflux).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Remove all volatile components (excess oxalyl chloride/SOCl₂ and solvent) under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C.

  • Amine Addition: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Add the amine/base solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1 (Steps 6 and 7).

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No Reaction / Low Conversion Insufficient activation; Low nucleophilicity of the amine.Switch from Protocol 1 to Protocol 2. Increase reaction temperature to 40-60 °C. Use a more polar aprotic solvent like NMP.
Formation of Anhydride Presence of water; Incomplete conversion to active ester.Ensure all glassware is oven-dried and reagents are anhydrous. Increase the amount of coupling reagent to 1.3-1.5 equivalents.
Side reaction with Pyridine N The pyridine nitrogen can be basic and interfere with some reagents.Ensure a sufficient amount of non-nucleophilic base (DIPEA, Et₃N) is used to neutralize all acidic species.
Difficult Purification By-products from coupling reagents (e.g., HOBt, urea derivatives).Use water-soluble reagents like EDC/OxymaPure for easier removal. Ensure the aqueous work-up is thorough.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec. [Link]

  • Grither, G. A. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51478. [Link]

  • Pattarawarapan, M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(31), 4102-4105. [Link]

  • Lee, Y., & Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 2(4), 465-484. [Link]

  • Ball, M., et al. (2019). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 21(16), 6439-6443. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • Sharma, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(73), 10732-10735. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from r/Chempros. [Link]

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Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid amides. This guide is designed for researchers, chemists, and drug development professionals engaged in the large-scale production of this important chemical class. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure efficiency, purity, and scalability in your synthesis campaigns.

The fluorinated pyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to modulate metabolic stability, pKa, and binding interactions.[1] The successful and reproducible synthesis of its amide derivatives is therefore a critical step in many drug discovery and development pipelines. This guide is structured into two primary modules: the synthesis of the carboxylic acid precursor and its subsequent conversion to the target amides.

Module 1: Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic Acid

The most common large-scale route to this key intermediate involves a multi-step process typically starting from a readily available aminopyridine derivative. The introduction of the fluorine atom is often the most challenging step, frequently accomplished via a modified Balz-Schiemann reaction.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway. The initial steps may vary based on starting material availability, but the core challenge remains the diazotization and fluorination sequence.

Synthesis_Workflow_Acid cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Step 3: Purification A 2-Amino-4-methylpyridine B 2-Amino-4-methylpyridine-3-carboxylic acid A->B Carboxylation C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, Anhydrous HF) D 2-Fluoro-4-methylpyridine-3-carboxylic acid C->D Thermal Decomposition E Crude Product D->E Workup F Purified Product E->F Crystallization / Chromatography

Caption: General workflow for the synthesis of the carboxylic acid precursor.

Troubleshooting & FAQs: Carboxylic Acid Synthesis

Q1: My fluorination reaction (Balz-Schiemann) is giving very low yields or failing completely. What are the critical parameters?

A1: This is the most common failure point. The success of this reaction hinges on several critical factors:

  • Anhydrous Conditions: The reaction must be rigorously free of water. Anhydrous hydrogen fluoride (aHF) is often used as both the solvent and the fluoride source. Any moisture will rapidly quench the diazonium salt intermediate, leading to the formation of the corresponding hydroxy-pyridine (a common byproduct) and significantly reduced yields. Ensure all glassware is oven-dried and reagents are anhydrous.[2]

  • Temperature Control: The initial diazotization must be performed at low temperatures (typically between -20°C and 0°C) to ensure the stability of the diazonium salt.[2] After formation, the temperature is carefully raised to induce decomposition and fluoride substitution. Too rapid heating can lead to uncontrolled decomposition and the formation of tar-like side products.

  • Reagent Quality: Use high-purity sodium nitrite (NaNO₂). Clumped or old NaNO₂ may have partially decomposed, leading to incomplete diazotization.

  • Substrate Solubility: The starting aminopyridine carboxylic acid must be sufficiently soluble in the reaction medium. If solubility in aHF is poor, alternative fluorinating agents or solvent systems may need to be explored, though this can complicate scale-up.

Q2: I am observing a significant amount of a hydroxylated byproduct instead of my desired fluoro-compound. How can I minimize this?

A2: The presence of 2-hydroxy-4-methylpyridine-3-carboxylic acid is a definitive sign of water contamination. As mentioned in A1, the diazonium intermediate is highly susceptible to nucleophilic attack by water.

  • Verification of Anhydrous HF: If using cylinder HF, ensure the cylinder has not been contaminated. Consider passing the gas through a drying agent if its quality is suspect.

  • Atmospheric Moisture: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel, especially during reagent addition.

Q3: The purification of the final carboxylic acid is challenging due to poor solubility and colored impurities.

A3: Purification can indeed be difficult. Here are some strategies:

  • pH-Mediated Precipitation: The product is a zwitterionic compound. After quenching the reaction, carefully adjust the pH of the aqueous solution. The carboxylic acid will often precipitate at its isoelectric point (typically pH 3-5). This is an effective first-pass purification to remove highly soluble impurities.

  • Recrystallization: If a solid is obtained, recrystallization is the preferred method for large-scale purification. A solvent screen is recommended. Common solvents include water (with pH adjustment), ethanol/water mixtures, or acetic acid.

  • Decolorization: If the crude product is highly colored, a treatment with activated charcoal in a suitable solvent during the recrystallization process can be effective.

  • Extraction: Sometimes, converting the acid to its ester, purifying the more organic-soluble ester by chromatography, and then hydrolyzing it back to the acid is a viable, albeit longer, route.

Module 2: Large-Scale Synthesis of Amide Derivatives

The formation of the amide bond from 2-fluoro-4-methylpyridine-3-carboxylic acid can be deceptively challenging. The electronic properties of the pyridine ring can deactivate the carboxylic acid and/or the amine coupling partner, leading to sluggish or incomplete reactions with standard coupling agents.

Amide Formation Strategies

Two primary strategies are employed for this conversion. The choice depends on the nucleophilicity of the amine, the scale of the reaction, and cost considerations.

Amidation_Strategies cluster_0 Pathway A: Acid Chloride Formation cluster_1 Pathway B: Direct Coupling Start 2-Fluoro-4-methylpyridine-3-carboxylic acid A1 Acid Chloride Intermediate Start->A1 SOCl₂ or (COCl)₂ B1 Activated Ester Intermediate Start->B1 + Coupling Agent (e.g., HATU, EDC/HOBt) A2 Target Amide A1->A2 + Amine + Base (e.g., TEA, DIPEA) B2 Target Amide B1->B2 + Amine

Caption: Primary pathways for the synthesis of target amides.

Troubleshooting & FAQs: Amide Synthesis

Q1: My reaction with standard coupling reagents like HATU or EDC/HOBt is stalling. LCMS shows the formation of an activated intermediate, but it doesn't react with my amine.

A1: This is a classic issue when working with electron-deficient heterocyclic amines or acids. The nucleophilicity of the amine is often the limiting factor.[3]

  • Causality: The electron-withdrawing nature of the fluoropyridine ring reduces the nucleophilicity of the amine coupling partner if it is also a pyridine derivative. Furthermore, the pyridine nitrogen on the carboxylic acid starting material can be protonated or interact with the coupling reagents, hindering effective activation.

  • Solutions:

    • Switch to the Acid Chloride Method (Pathway A): This is often the most robust solution. An acid chloride is significantly more reactive than an in-situ generated activated ester and can react with even poorly nucleophilic amines.[3]

    • Use a Stronger, Non-Nucleophilic Base: When using coupling reagents, standard bases like triethylamine (TEA) or DIPEA may not be sufficient. Consider adding a catalytic amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure the amine remains fully deprotonated and nucleophilic.

    • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60°C) can sometimes overcome the activation barrier, but must be monitored for byproduct formation.

Q2: The formation of the acid chloride using thionyl chloride (SOCl₂) results in a dark, impure product and low yields.

A2: The pyridine nitrogen is basic and can react with SOCl₂ or the generated HCl, leading to side reactions and decomposition, especially at elevated temperatures.[3]

  • Milder Reagents: Switch from neat, hot SOCl₂ to oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at 0°C to room temperature. This is generally a much cleaner method for generating acid chlorides.

  • Temperature Control: If using SOCl₂, perform the reaction at the lowest possible temperature that allows for conversion, and consider using it in a solvent rather than as a neat reagent.

  • Stoichiometry: Use the minimum required excess of the chlorinating agent (typically 1.1-1.5 equivalents).

Q3: How do I choose the right base for the acid chloride coupling step?

A3: The base is critical for scavenging the HCl generated during the reaction.[4]

  • For Unhindered Amines: Triethylamine (TEA) is often sufficient.

  • For Hindered or Valuable Amines: Diisopropylethylamine (DIPEA, Hünig's base) is preferred as its steric bulk makes it less likely to act as a competing nucleophile.

  • Aqueous Workup: In some large-scale applications, an inorganic base like aqueous sodium bicarbonate can be used during the reaction if the acid chloride is added slowly to a biphasic mixture of the amine in an organic solvent and the base in water. This can simplify workup by keeping byproducts in the aqueous layer.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Impurities depend on the chosen route.

  • From Pathway A (Acid Chloride):

    • Unreacted Amine: Can be removed with an acidic wash (e.g., 1M HCl) during workup.

    • Unreacted Carboxylic Acid: If the acid chloride formation was incomplete or it hydrolyzed, this can be removed with a basic wash (e.g., 1M NaOH or saturated NaHCO₃).

  • From Pathway B (Coupling Reagents):

    • Coupling Agent Byproducts: Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove but precipitates from many organic solvents. Byproducts from HATU or EDC are generally water-soluble and can be removed with aqueous washes.

    • Unreacted Acid/Amine: As above, can be removed with acid/base washes.

  • General Purification: Recrystallization is the most effective large-scale purification method. A thorough solvent screen is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid (via Diazotization)

Safety Note: Anhydrous Hydrogen Fluoride (aHF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves and access to calcium gluconate gel.

  • Setup: In a suitable fluoropolymer (e.g., PFA) reactor equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, charge 2-amino-4-methylpyridine-3-carboxylic acid (1.0 eq).

  • HF Addition: Cool the reactor to -20°C and carefully condense anhydrous hydrogen fluoride (~10-20 volumes) into the vessel.

  • Diazotization: Maintain the internal temperature between -20°C and -15°C. Slowly add solid sodium nitrite (1.1 eq) in portions over 1-2 hours. Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at -15°C for an additional hour.

  • Decomposition: Slowly warm the reaction mixture to room temperature, then carefully heat to 40-50°C until gas evolution ceases (typically 2-4 hours).

  • Quench: Cool the reactor to 0°C and very slowly quench the reaction by pouring it onto a stirred mixture of ice and water.

  • Isolation: Adjust the pH of the aqueous slurry to ~3.5 with a base (e.g., aqueous ammonia). The crude product should precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

ParameterTypical ValueNotes
**Equivalents (Acid:NaNO₂) **1.0 : 1.1-1.2Excess nitrite ensures complete diazotization.
Temperature (Diazotization) -20°C to -15°CCritical for diazonium salt stability.
Temperature (Decomposition) 40°C to 50°CControls the rate of N₂ loss and fluorination.
Typical Yield 60-75%Highly dependent on anhydrous conditions.
Protocol 2: Amide Formation via Acid Chloride
  • Acid Chloride Formation: To a stirred suspension of 2-fluoro-4-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 vol) under a nitrogen atmosphere, add a catalytic amount of DMF (0.05 eq). Cool the mixture to 0°C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution stops and the solution becomes clear.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acid chloride is typically used immediately without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (~5 vol). In a separate flask, dissolve the desired amine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM (~5 vol).

  • Reaction: Cool the amine solution to 0°C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LCMS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Coupling StrategyReagent(s)ProsCons
Acid Chloride SOCl₂ or (COCl)₂Highly reactive, effective for unreactive amines.Harsh reagents, potential side reactions.[3]
Carbodiimide EDC, DCC (+ HOBt)Milder conditions, common reagents.Can fail with unreactive partners, byproduct removal can be difficult (DCU).
Phosphonium/Uronium HATU, HBTUHigh efficiency, fast reactions.Expensive reagents, water-soluble byproducts.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Google Patents. (1958). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • Royal Society of Chemistry. (2019). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available at: [Link]

  • Proisy, N., et al. (2016). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]

  • Royal Society of Chemistry. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances. Available at: [Link]

  • Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. (2021). meta-Selective Fluorination of Pyridine Derivatives. Available at: [Link]

  • Professor Dave Explains. (2016). Practice Problem: Electrophilic Aromatic Substitution Retrosynthesis. YouTube. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2020). Grids I: Electrophilic Aromatic Substitution. Available at: [Link]

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Validation & Comparative

Navigating the Bioactive Landscape of 2-Fluoro-4-methylpyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a fertile ground for the development of novel therapeutics. This guide delves into the biological activities of compounds derived from the 2-Fluoro-4-methylpyridine-3-carboxylic acid core, a scaffold poised for exploration in drug discovery.

It is important to note that while the 2-Fluoro-4-methylpyridine-3-carboxylic acid moiety holds significant synthetic and therapeutic potential, the body of publicly available peer-reviewed literature on its derivatives is still emerging. Therefore, to provide a comprehensive and practical comparison, this guide will also draw upon experimental data from structurally analogous pyridine and quinoline carboxylic acid derivatives. By examining these closely related compounds, we can extrapolate key structure-activity relationships (SAR) and predict the potential bioactivities of novel derivatives of 2-Fluoro-4-methylpyridine-3-carboxylic acid, offering valuable insights for researchers and drug development professionals.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The pyridine and quinoline carboxamide scaffold is a prominent feature in many potent kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors is a major focus of modern oncology research.

A. Comparative Analysis of Kinase Inhibitory and Antiproliferative Activity

Derivatives of quinoline-4-carboxylic acid and other related heterocyclic carboxylic acids have demonstrated significant potential as anticancer agents by targeting various protein kinases. For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties.[3] Furthermore, a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor, inducing apoptosis in cancer cells.[4]

To provide a clear comparison, the following table summarizes the in vitro anticancer activity of representative pyridine and quinoline carboxylic acid derivatives against various cancer cell lines and kinases.

Compound IDParent ScaffoldTarget Cell Line/KinaseIC50 (µM)Reference
Compound 6e Fluoroquinazoline-4-carboxylic acidAurora A Kinase0.168[4]
MCF-7 (Breast Cancer)168.78[4]
Compound 5a4 2-Phenyl-quinoline-4-carboxylic acidStaphylococcus aureus (as a measure of general cytotoxicity)MIC: 64 µg/mL[3]
Compound 5a7 2-Phenyl-quinoline-4-carboxylic acidEscherichia coli (as a measure of general cytotoxicity)MIC: 128 µg/mL[3]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential of 2-Fluoro-4-methylpyridine-3-carboxylic acid derivatives.

B. Mechanistic Insights and Experimental Rationale

The design of these kinase inhibitors often involves the strategic placement of substituents on the core scaffold to optimize interactions with the ATP-binding pocket of the target kinase. The carboxylic acid moiety can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site. The fluoro and methyl groups on the pyridine ring of the topic compound can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing cell permeability and target engagement.

C. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for determining the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • TR-FRET dilution buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Prepare a solution of the kinase and Eu-labeled antibody in TR-FRET dilution buffer and add it to all wells.

  • Prepare a solution of the fluorescently labeled tracer in TR-FRET dilution buffer and add it to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection Compound Test Compound Dilution Plate Add Components to 384-well Plate Compound->Plate Kinase_Ab Kinase + Eu-Antibody Mix Kinase_Ab->Plate Tracer Tracer Mix Tracer->Plate Incubation Incubate 60 min Plate->Incubation Reader TR-FRET Plate Reader Incubation->Reader Analysis IC50 Determination Reader->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

II. Antibacterial Activity: A New Frontier for Pyridine Carboxamides

While kinase inhibitors are a major focus, the pyridine carboxylic acid scaffold is also a well-established pharmacophore in antibacterial drug discovery. The quinolone class of antibiotics, which features a related scaffold, has been a clinical success for decades.

A. Comparative Analysis of Antibacterial Potency

Several studies have explored the antibacterial potential of pyridine and quinoline carboxylic acid derivatives. For instance, novel 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria.[3] Additionally, functionalized 2-pyridone-3-carboxylic acids have demonstrated promising activity, particularly against Staphylococcus aureus.[5][6]

The following table provides a comparative summary of the minimum inhibitory concentrations (MICs) for representative compounds against common bacterial strains.

Compound IDParent ScaffoldBacterial StrainMIC (µg/mL)Reference
Compound 5a4 2-Phenyl-quinoline-4-carboxylic acidStaphylococcus aureus64[3]
Compound 5a7 2-Phenyl-quinoline-4-carboxylic acidEscherichia coli128[3]
Compound 4p 2-Pyridone-3-carboxylic acidStaphylococcus aureus- (Described as excellent)[5][6]
Compound 5c 2-Pyridone-3-carboxylic acidStaphylococcus aureus- (Described as excellent)[5][6]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential of 2-Fluoro-4-methylpyridine-3-carboxylic acid derivatives.

B. Mechanistic Insights and Experimental Rationale

The antibacterial mechanism of quinolone-like compounds typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The carboxylic acid group is crucial for coordinating with magnesium ions in the enzyme's active site. The fluoro substituent, a key feature of the topic compound, is known to enhance the activity of quinolone antibiotics. The methyl group can influence the compound's interaction with the enzyme and its pharmacokinetic properties.

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visual Inspection for Growth D->E F OD600 Measurement (Optional) D->F G Determine MIC E->G F->G

Caption: Workflow for MIC determination by broth microdilution.

III. Synthesis of 2-Fluoro-4-methylpyridine-3-carboxamide Derivatives

The conversion of the carboxylic acid to an amide is a common and versatile synthetic transformation in medicinal chemistry. Amides are generally more stable than esters and can participate in a wider range of hydrogen bonding interactions, often leading to improved biological activity.

A. General Synthetic Scheme

A general and reliable method for the synthesis of 2-Fluoro-4-methylpyridine-3-carboxamide derivatives involves the coupling of the parent carboxylic acid with a primary or secondary amine using a suitable coupling agent.

Amide_Synthesis 2-Fluoro-4-methylpyridine-3-carboxylic_acid Amine R1R2NH Amide_Product Amine->Amide_Product + Coupling_Agent e.g., HATU, EDCI Coupling_Agent->Amide_Product Base e.g., DIPEA Base->Amide_Product

Caption: General scheme for amide synthesis.

B. Experimental Protocol: Amide Coupling Reaction

Materials:

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

  • Dissolve 2-Fluoro-4-methylpyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

IV. Conclusion and Future Directions

While direct experimental data on the biological activities of 2-Fluoro-4-methylpyridine-3-carboxylic acid derivatives remains to be extensively published, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antibacterial agents. The synthetic accessibility of this scaffold, coupled with the proven track record of the pyridine carboxylic acid pharmacophore, makes it an attractive starting point for novel drug discovery programs.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-Fluoro-4-methylpyridine-3-carboxamide derivatives. By varying the amine substituent, it will be possible to probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new therapeutic agents.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Javed, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]

  • Sahu, D. K., et al. (2018). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • Shi, L., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Thomas, J. (n.d.). Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Fluoro-4-methylpyridine-3-carboxylic acid. As a specialized heterocyclic compound frequently utilized in pharmaceutical and agrochemical research, its unique chemical structure—featuring a fluorinated pyridine ring and a carboxylic acid group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and adherence to the highest safety standards. The protocols herein are designed to be self-validating, ensuring that safety and regulatory compliance are integrated into the laboratory workflow.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-methylpyridine-3-carboxylic acid is not always readily available, a reliable hazard profile can be constructed by analyzing structurally analogous compounds. Chemicals such as 2-Fluoro-3-methylpyridine-5-carboxylic acid and 4-(Trifluoromethyl)pyridine-3-carboxylic acid share key functional groups and exhibit a consistent pattern of hazards[1][2].

The primary risks are associated with the compound's irritant properties and the potential environmental impact of halogenated organic materials. The acidic nature of the carboxylic group, combined with the reactive pyridine ring, contributes to its irritancy. The presence of fluorine is a critical consideration for final disposal, as improper incineration can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.

Table 1: Inferred Hazard Profile

Hazard Classification GHS Hazard Code Rationale and Implication
Skin Irritation H315 Causes skin irritation. Prolonged contact can lead to inflammation and redness. This necessitates the use of appropriate chemical-resistant gloves[2][3].
Serious Eye Irritation H319 Causes serious eye irritation. Direct contact with eyes can result in significant damage. Chemical splash goggles are mandatory[2][4].

| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled as a dust or aerosol. All handling of the solid compound should occur in a certified chemical fume hood[2][3][4]. |

Personnel Protection and Safety Measures

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to mitigate the risks identified above. The following table outlines the minimum required PPE for handling 2-Fluoro-4-methylpyridine-3-carboxylic acid in any form.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Standard of Compliance (U.S.) Causality Behind Requirement
Eye & Face Chemical safety goggles and a face shield when handling larger quantities (>10g) or solutions. 29 CFR 1910.133[2] Protects against splashes and airborne particles, preventing serious eye irritation[2].
Hand Chemical-resistant gloves (Butyl rubber recommended for pyridine compounds). Double-gloving is advised. 29 CFR 1910.138 Nitrile gloves offer limited protection against pyridine derivatives; butyl rubber provides superior resistance[5]. Avoids direct skin contact and irritation.
Body Fully-buttoned laboratory coat. Consider a chemically resistant apron for large-scale work. N/A Prevents contamination of personal clothing and minimizes skin exposure[2][6].

| Respiratory | Work must be performed in a certified chemical fume hood. | 29 CFR 1910.134[2] | Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation[2][5]. |

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Mixing halogenated waste with non-halogenated streams can complicate and significantly increase the cost of disposal. All waste containing 2-Fluoro-4-methylpyridine-3-carboxylic acid must be treated as halogenated organic waste .

WasteSegregation cluster_waste_type Identify Waste Form cluster_containers Select Appropriate Waste Container start Waste Generated is_solid Solid Compound (Pure or Mixture) start->is_solid  What is it? is_liquid Liquid Solution (e.g., in DCM, Chloroform) start->is_liquid is_debris Contaminated Debris (Gloves, Wipes, Glassware) start->is_debris solid_container Solid Halogenated Organic Waste is_solid->solid_container liquid_container Liquid Halogenated Organic Waste is_liquid->liquid_container debris_container Solid Hazardous Waste (Debris) is_debris->debris_container

Caption: Waste Segregation Workflow for 2-Fluoro-4-methylpyridine-3-carboxylic Acid.

Step-by-Step Collection Protocol
  • Container Selection:

    • For solid waste, use a UN-approved, wide-mouth plastic or glass container with a screw-top lid[7].

    • For liquid waste solutions, use a UN-approved, shatter-resistant, chemically compatible container (e.g., coated glass or HDPE) designed for liquid hazardous waste[8]. Ensure the container is compatible with the solvent used.

    • All containers must be clean and dry before the first addition of waste[8].

  • Labeling:

    • The moment the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department[5].

    • Clearly write the full chemical name: "2-Fluoro-4-methylpyridine-3-carboxylic Acid" and list any solvents or other chemicals present with their approximate percentages[5].

    • Ensure the accumulation start date is recorded.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area within the lab[7].

    • The container must be kept closed at all times except when adding waste[5][7].

    • Store away from incompatible materials, particularly strong oxidizing agents and acids[5][9].

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion[8].

  • Requesting Disposal:

    • Once the container is full or you are finished with the process, submit a chemical collection request to your institution's EH&S department[5]. Do not dispose of this chemical down the drain or in regular trash[1][10].

Approved Disposal Pathways

Disposal of 2-Fluoro-4-methylpyridine-3-carboxylic acid must be conducted by a licensed and certified hazardous waste disposal facility. The chemical nature of this compound dictates the required technology for its safe destruction.

  • Primary Method: High-Temperature Incineration: This is the recommended and most environmentally sound method. The waste is destroyed in a specialized hazardous waste incinerator, often a rotary kiln, at temperatures between 820°C and 1,600°C[11]. This process must include two critical post-combustion components:

    • Afterburner: Ensures the complete thermal destruction of all organic molecules.

    • Flue Gas Scrubber: A system that neutralizes and removes acidic gases, such as Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), that are formed during the combustion of halogenated waste[2]. This step is non-negotiable to prevent the release of highly corrosive and toxic gases into the atmosphere.

  • Prohibited Methods:

    • Landfill: Direct landfilling of this organic compound is not a responsible or compliant disposal method.

    • Sewer/Drain Disposal: This is strictly forbidden. The compound is not readily biodegradable and can be harmful to aquatic life. It must not be allowed to enter the sewage system[1][6][10].

Emergency Procedures for Spills and Accidental Release

Preparedness is key to managing accidental releases safely. The appropriate response depends on the scale of the spill.

SpillResponse cluster_small Small Spill (<5g, contained) cluster_large Large Spill (>5g or uncontained) spill Spill Occurs assess Assess Scale & Risk spill->assess ppe Don Full PPE assess->ppe  Small evacuate Evacuate Immediate Area assess->evacuate  Large contain Contain with Absorbent ppe->contain collect Collect into Waste Container contain->collect clean Decontaminate Area collect->clean alert Alert Colleagues & Supervisor evacuate->alert call Call EH&S / Emergency Response alert->call

Caption: Decision Workflow for Spill Response.

Protocol for a Small, Contained Laboratory Spill (<5g)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside the hood, evacuate and call for help.

  • Don PPE: Wear all PPE as specified in Table 2.

  • Containment: Gently cover the solid spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite[10][12]. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or shovel the contained material into a designated "Solid Hazardous Waste" container for disposal[2][4]. Use non-sparking tools[6]. Minimize dust generation during this process[2].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Wash Hands: Thoroughly wash hands after completing the cleanup.

For large spills, uncontained spills, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response line.

References

  • CPA Chem. (2023). Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Fluoro-3-methylpyridine-5-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-2-methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Washington. Standard Operating Procedure: Pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • University of Groningen. Hazardous waste acceptance conditions.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet: 2-Fluoropyridine-4-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoropyridine-2-carboxylic acid.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 3-Fluoropyridine-2-carboxylic acid.
  • ECHEMI. Safety Data Sheet: 2-Fluoro-4-methylpyridine.
  • Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.